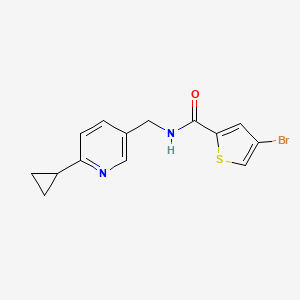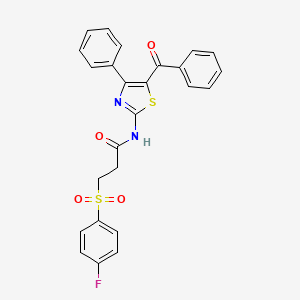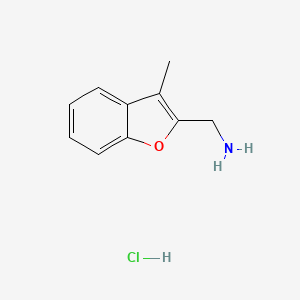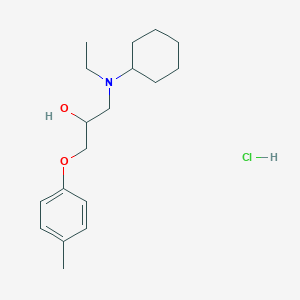![molecular formula C22H28ClN3O3S B2585236 N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217001-57-4](/img/structure/B2585236.png)
N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a benzothiazole, an amide, and a diethylamino group. These groups are common in many biologically active compounds, suggesting potential applications in medicinal chemistry .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized by coupling reactions. For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of this compound would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the benzothiazole could undergo electrophilic substitution .Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex revealed promising antibacterial activity. It effectively targets both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . Researchers are exploring its potential as a novel antimicrobial agent.
Ion-Associate Chemistry
The compound forms an ion-associate complex through a green chemistry approach. By reacting sodium tetraphenyl borate with the compound in deionized water at room temperature, a solid complex is obtained. This ion-associate or ion-pair complex has been characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry . Understanding such interactions is crucial for drug design and receptor binding studies.
Computational Insights
Density functional theory (DFT) calculations were performed to explore the electronic characteristics of the complex. The ground state electronic properties of the S1 and S2 complex configurations were computed, revealing insights into the chemical behavior. HOMO and LUMO frontier molecular orbitals were also analyzed, providing a potential map of the compound. UV absorption peaks were detected for both configurations .
Polymer Synthesis
While not directly related to the compound itself, the poly(2-(diethylamino)ethyl methacrylate-2,2,6,6-tetramethyl-4-piperidyl co methacrylate) (DEA-TMPMs) polymer has been synthesized. This polymer incorporates the diethylaminoethyl group, which is structurally related to our compound. DEA-TMPMs may find applications in drug delivery systems, coatings, or other materials .
Novel Derivatives
Researchers have also explored derivatives of the compound. For instance, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized. These derivatives exhibit potential biological activities and could be valuable for drug development .
Bioactive Molecule Interactions
Understanding the interactions between bioactive molecules and receptors is essential for drug design. The ion-associate complex formed by our compound provides a unique platform for studying these interactions. Spectroscopic methods, such as FT-IR and 1H-NMR, contribute to characterizing the structure and behavior of such complexes .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-7-8-11-17(16)27-3)22-23-20-18(28-4)12-9-13-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLOANTTBALSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2585155.png)
![9-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2585157.png)

![3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2585159.png)
![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)


![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)




